molecular formula C13H19ClN4O2 B1320884 tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 203519-88-4

tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1320884
CAS No.: 203519-88-4
M. Wt: 298.77 g/mol
InChI Key: OKGUCUQGOHTRAC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds are often analyzed using techniques like X-ray diffraction, LCMS, NMR, and IR spectroscopy. For instance, Sanjeevarayappa et al. (2015) synthesized a derivative of this compound and characterized it through spectroscopic methods and X-ray diffraction, providing insights into its crystalline structure and molecular interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

These compounds are also evaluated for their biological activities, such as antibacterial and anthelmintic effects. The derivative synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Kulkarni et al. (2016) synthesized two derivatives and studied their antibacterial and antifungal activities, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure of various derivatives of this compound is a significant area of research. Mamat et al. (2012) reported the crystal and molecular structure of a derivative, highlighting typical bond lengths and angles (Mamat et al., 2012).

Applications in Medicinal Chemistry

While direct studies on this compound itself are limited, its structural derivatives are explored in medicinal chemistry. For example, Nie et al. (2020) conducted a study on a compound structurally related to this compound, focusing on its potential as a TRPV1 antagonist in pain relief (Nie et al., 2020).

Anticorrosive Properties

Investigations into the anticorrosive properties of this compound derivatives have also been conducted. Praveen et al. (2021) studied a novel heterocyclic compound's ability to inhibit corrosion of carbon steel in acidic conditions, demonstrating its potential in industrial applications (Praveen et al., 2021)

Safety and Hazards

The compound is classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGUCUQGOHTRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595672
Record name tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203519-88-4
Record name tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4,6-dichloropyrimidine (10.05 g), tert-butoxycarbonylpiperazine (11.94 g) and triethylamine (28.20 ml) in ethanol (150 ml) was heated at reflux for 18 hours. Solvent was evaporated and the residue dissolved in ethyl acetate and washed with water, saturated aqueous ammonium chloride solution, dried (Na2SO4) and evaporated. Recrystallisation from ethyl acetate/hexane gave, as a solid 1-(tert-butoxycarbonyl)-4-(6-chloro-pyrimidin-4-yl)piperazine (16.80 g).
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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